2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid
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Overview
Description
2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid typically involves the reaction of 4-methyl-2-(2,2,2-trifluoroethyl)thiazole with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-2-(2,2,2-trifluoroethyl)thiazol-5-yl)acetic acid: This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties.
2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl acetic acid: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
2-Mercapto-4-methyl-5-thiazoleacetic acid: Another related compound with a mercapto group, used as an intermediate in the synthesis of antibiotics.
Uniqueness
The uniqueness of this compound lies in its trifluoroethyl group, which enhances its stability, lipophilicity, and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-[4-methyl-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c1-4-5(2-7(13)14)15-6(12-4)3-8(9,10)11/h2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPLHIOSJNHXGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC(F)(F)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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